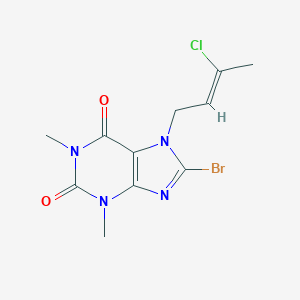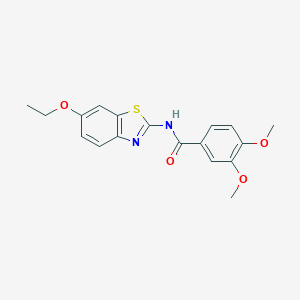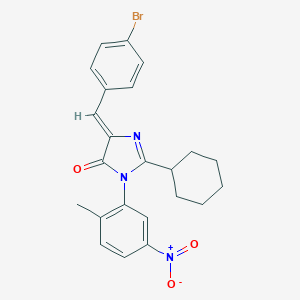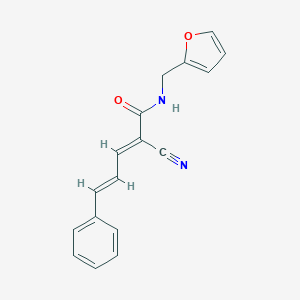![molecular formula C23H13BrN4O B420939 3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE](/img/structure/B420939.png)
3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE is a complex organic compound that features a benzimidazole moiety fused with a chromene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde under acidic conditions.
Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Chromene formation: The brominated benzimidazole is then reacted with a suitable phenol derivative under basic conditions to form the chromene structure.
Condensation with benzonitrile: Finally, the chromene derivative is condensed with benzonitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反应分析
Types of Reactions
3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the chromene ring can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The chromene structure may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular functions.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Compounds such as albendazole, mebendazole, and benzimidazole itself.
Chromene derivatives: Compounds like coumarin and flavonoids.
Uniqueness
3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE is unique due to the combination of benzimidazole and chromene moieties in a single molecule. This structural feature imparts distinct chemical and biological properties that are not observed in simpler benzimidazole or chromene derivatives.
属性
分子式 |
C23H13BrN4O |
|---|---|
分子量 |
441.3g/mol |
IUPAC 名称 |
3-[[3-(1H-benzimidazol-2-yl)-6-bromochromen-2-ylidene]amino]benzonitrile |
InChI |
InChI=1S/C23H13BrN4O/c24-16-8-9-21-15(11-16)12-18(22-27-19-6-1-2-7-20(19)28-22)23(29-21)26-17-5-3-4-14(10-17)13-25/h1-12H,(H,27,28) |
InChI 键 |
FVNUFSFLIJWVGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC(=C5)C#N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC(=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Nitro-1-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B420857.png)
![5-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B420860.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B420861.png)

![3-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B420864.png)
![7-(cyclohexylamino)-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B420865.png)
![2-({[5-(1-Adamantyl)-2-methoxyphenyl]imino}methyl)phenol](/img/structure/B420869.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine](/img/structure/B420870.png)
![N-[4-allyl-5-(4-chlorophenyl)-6-methyl-4H-1,3,4-thiadiazin-2-yl]-4-bromobenzamide](/img/structure/B420875.png)
![4-[4-(4-Bromophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B420876.png)

![(4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B420880.png)


